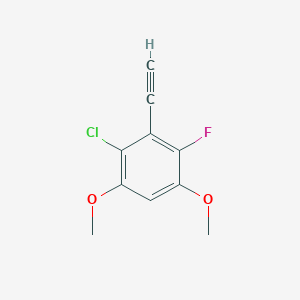
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide is a synthetic organic compound that features an iodine atom attached to a benzamide structure, with a pyrrolidine ring linked via a propyl chain
Métodos De Preparación
The synthesis of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed through the oxidation of pyrrolidine derivatives.
Carboxylic Acid Formation and Decarboxylation: The intermediate undergoes carboxylic acid formation followed by decarboxylation.
Iodination and Aromatization: The final step involves the iodination of the intermediate, leading to the formation of the desired product.
Análisis De Reacciones Químicas
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of iodine-containing compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, facilitating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Iodo-N-(3-(pyrrolidin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in their functional groups.
Iodo-substituted Pyrroles: These compounds have an iodine atom attached to a pyrrole ring instead of a benzamide structure.
Propiedades
Fórmula molecular |
C14H19IN2O |
|---|---|
Peso molecular |
358.22 g/mol |
Nombre IUPAC |
2-iodo-N-(3-pyrrolidin-1-ylpropyl)benzamide |
InChI |
InChI=1S/C14H19IN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-2,6-7H,3-5,8-11H2,(H,16,18) |
Clave InChI |
UMVPLIXLFFASAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)



![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)





![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
